

Technical Guide: Physicochemical Properties of 5-Cyclopropylpyridin-3-amine

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Compound of Interest

Compound Name: 5-Cyclopropylpyridin-3-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **5-Cyclopropylpyridin-3-amine** (CAS No. 1314353-68-8). The information is compiled for professionals in research and drug development, with a focus on structured data, detailed experimental protocols, and logical workflows.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **5-Cyclopropylpyridin-3-amine**. It is important to note that several of these values are predicted and should be confirmed through experimental analysis for critical applications.

Property	Value	Data Type	Source
Molecular Formula	C ₈ H ₁₀ N ₂	---	[1] [2]
Molecular Weight	134.18 g/mol	---	[1] [2]
Appearance	Light yellow to yellow Solid	Experimental	[2]
Boiling Point	308.6 ± 30.0 °C	Predicted	[2]
Density	1.188 ± 0.06 g/cm ³	Predicted	[2]
pKa	6.54 ± 0.20	Predicted	[2]
LogP	Not Found	---	---
Solubility	Not Found	---	---

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These are established, standard protocols applicable to compounds like **5-Cyclopropylpyridin-3-amine**.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is a critical parameter influencing a compound's solubility and absorption. Potentiometric titration is a reliable method for its determination.[\[3\]](#)

Methodology:

- Preparation of Solutions:
 - Prepare a 0.1 M solution of the test compound (**5-Cyclopropylpyridin-3-amine**) in a suitable solvent, typically a co-solvent system like water/methanol if aqueous solubility is low.
 - Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[\[4\]](#)

- Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[4]
- Titration Procedure:
 - Place a known volume (e.g., 20 mL) of the test compound solution into a temperature-controlled vessel maintained at 25°C.
 - To determine the pKa of the amine (a basic function), titrate the solution with the standardized 0.1 M HCl.
 - Add the titrant in small, precise increments (e.g., 0.1 mL).
 - After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[4]
- Data Analysis:
 - Plot the recorded pH values against the volume of titrant added to generate a titration curve.
 - The pKa is the pH value at the half-equivalence point, which is the point on the curve where half of the amine has been protonated. This point corresponds to the inflection point of the sigmoid curve.[3]

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADME properties. The shake-flask method is the gold standard for LogP determination.[5]

Methodology:

- Phase Preparation:
 - Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

- Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.[6]
- Partitioning Experiment:
 - Prepare a stock solution of **5-Cyclopropylpyridin-3-amine** in the aqueous buffer.
 - Add a known volume of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and buffer.
 - Seal the vessel and shake it gently for a sufficient period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[7]
 - Centrifuge the mixture to ensure complete separation of the two phases.
- Concentration Analysis:
 - Carefully withdraw aliquots from both the n-octanol and the aqueous layers.
 - Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
- Calculation:
 - The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9]
 - LogP is the base-10 logarithm of P: $\text{LogP} = \log_{10}([\text{Compound}]_{\text{n-octanol}} / [\text{Compound}]_{\text{aqueous}}).$ [9]

Determination of Aqueous Solubility

Solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The shake-flask method is also a standard for determining thermodynamic equilibrium solubility.[10]

Methodology:

- Equilibration:

- Add an excess amount of solid **5-Cyclopropylpyridin-3-amine** to a vial containing a known volume of the desired aqueous medium (e.g., water or a specific pH buffer).
- Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10][11]
- Sample Preparation:
 - After equilibration, allow the suspension to settle.
 - Carefully withdraw a sample of the supernatant. To remove any undissolved solid, filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge it at high speed.[10]
- Concentration Analysis:
 - Quantify the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
- Result Reporting:
 - The determined concentration represents the equilibrium solubility of the compound under the specified conditions (e.g., temperature, pH) and is typically reported in units of mg/mL or µg/mL.

Experimental Workflow Visualization

The following diagram illustrates the standardized shake-flask method for determining the LogP of a compound.



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Caption: Workflow for LogP determination via the shake-flask method.

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